(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester
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Overview
Description
(8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester: is a bicyclic compound characterized by its unique structure, which includes a bicyclo[321]octane core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester typically involves the construction of the bicyclic core followed by functional group modifications. One common approach is the tandem C–H oxidation/oxa-[3,3] Cope rearrangement/aldol cyclization of allylic silylethers . This method allows for the efficient construction of the bicyclic scaffold with a wide substrate scope.
Industrial Production Methods: Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings, scaled up for larger production volumes. The use of efficient catalysts and optimized reaction conditions would be crucial for industrial synthesis.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allylic positions.
Reduction: Reduction reactions can be used to modify the carbonyl group present in the structure.
Common Reagents and Conditions:
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Substitution reactions often involve the use of organometallic reagents such as Grignard reagents or organolithium compounds.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce alcohols or alkanes.
Scientific Research Applications
Chemistry: In organic synthesis, (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester serves as a valuable intermediate for the construction of complex molecules. Its unique bicyclic structure makes it a useful building block for the synthesis of natural products and other bioactive compounds .
Biology and Medicine: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Industry: In the industrial sector, the compound could be used in the development of new materials or as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester is not well-documented. its bicyclic structure suggests that it may interact with biological targets in a manner similar to other bicyclic compounds. The specific molecular targets and pathways involved would depend on the functional groups present and the overall structure of the compound .
Comparison with Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: This compound is used as a plasticizer and has a similar bicyclic structure.
Bis(2-ethylhexyl) terephthalate: Another plasticizer with a similar ester functional group.
Uniqueness: What sets (8-Syn)-3-oxo-bicyclo[3.2.1]octane-8-carboxylic acid ethyl ester apart is its specific bicyclic core and the presence of both a carbonyl and an ester functional group. This combination of features makes it a versatile intermediate in organic synthesis and a potential candidate for various applications in chemistry and biology.
Properties
IUPAC Name |
ethyl (1S,5R)-3-oxobicyclo[3.2.1]octane-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O3/c1-2-14-11(13)10-7-3-4-8(10)6-9(12)5-7/h7-8,10H,2-6H2,1H3/t7-,8+,10? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYFFPUIYTWOGQ-JWHQNHQBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1C2CCC1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1[C@@H]2CC[C@H]1CC(=O)C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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